N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide
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Overview
Description
N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide is a complex organic compound characterized by the presence of multiple trifluoromethyl and chloro substituents on its pyridine and benzamide rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with ethylamine to form an intermediate, which is then reacted with 2-(trifluoromethyl)benzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl and chloro substituents contribute to its binding affinity and selectivity towards certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor used in the synthesis of the target compound.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar chemical properties.
Uniqueness
N,N-bis({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl})-2-(trifluoromethyl)benzamide is unique due to its combination of multiple trifluoromethyl and chloro substituents, which impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N,N-bis[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2F9N3O/c25-17-9-13(22(27,28)29)11-36-19(17)5-7-38(21(39)15-3-1-2-4-16(15)24(33,34)35)8-6-20-18(26)10-14(12-37-20)23(30,31)32/h1-4,9-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOKOGPPQLXKSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=C(C=C(C=N2)C(F)(F)F)Cl)CCC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2F9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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